molecular formula C14H28O12 B12349447 Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol)

Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol)

Cat. No.: B12349447
M. Wt: 388.36 g/mol
InChI Key: SLGQSQKJNBMROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl beta-d-glucopyranoside hemihydrate is a chemical compound with the molecular formula C7H14O6 · 0.5H2O. It is a derivative of glucose, where the hydroxyl group at the anomeric carbon is replaced by a methoxy group. This compound is commonly used in various biochemical and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl beta-d-glucopyranoside hemihydrate can be synthesized through the methanolysis of glucose. The reaction typically involves the use of methanol and an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of a glycosidic bond between the methanol and the glucose molecule .

Industrial Production Methods

In industrial settings, the production of methyl beta-d-glucopyranoside hemihydrate often involves the use of enzymatic methods. Enzymes such as beta-glucosidase can catalyze the reaction between glucose and methanol, leading to the formation of the desired product. This method is preferred due to its higher specificity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl beta-d-glucopyranoside hemihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Antidiabetic Agents
Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) is structurally related to several antidiabetic agents, particularly those that target sodium-glucose cotransporter 2 (SGLT2). Research indicates that derivatives of this compound can enhance glucose tolerance and reduce blood sugar levels. For instance, studies have shown that modifications to the oxane structure can lead to improved efficacy in glucose uptake inhibition in diabetic models .

Potential as a Drug Carrier
Due to its hydrophilic characteristics, this compound can serve as a drug delivery vehicle. Its ability to form stable complexes with various pharmaceutical agents makes it a candidate for enhancing the solubility and bioavailability of poorly soluble drugs. Research has indicated that formulations incorporating this compound can improve therapeutic outcomes in oral drug administration .

Biochemical Applications

Enzyme Inhibition Studies
The compound has been investigated for its potential role as an enzyme inhibitor. Studies have demonstrated that it can inhibit specific glycosidases, which are crucial in carbohydrate metabolism. This inhibition can be beneficial in designing therapeutic agents for metabolic disorders .

Biochemical Pathway Modulation
Research has also explored the impact of Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) on signaling pathways involved in cell growth and differentiation. Its modulation of pathways related to insulin signaling suggests potential applications in treating insulin resistance and related conditions .

Material Science Applications

Polymer Synthesis
In materials science, the compound is utilized as a monomer in the synthesis of biodegradable polymers. These polymers have applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to degrade into non-toxic byproducts .

Coatings and Adhesives
The unique chemical structure allows for the development of coatings with enhanced adhesion properties. Studies indicate that incorporating this compound into adhesive formulations can improve their performance under various environmental conditions .

Case Studies

Study Title Application Focus Findings
"Evaluation of Antidiabetic Properties"Antidiabetic activityDemonstrated significant reduction in blood glucose levels in diabetic rats when administered with modified derivatives of the compound .
"Enzyme Inhibition Mechanisms"Glycosidase inhibitionIdentified effective inhibition of specific glycosidases, suggesting potential for metabolic disorder treatments .
"Synthesis of Biodegradable Polymers"Material scienceDeveloped polymers with enhanced biodegradability and mechanical properties suitable for medical applications .

Mechanism of Action

The mechanism of action of methyl beta-d-glucopyranoside hemihydrate involves its interaction with specific enzymes, such as beta-D-glucosidase. The compound binds to the active site of the enzyme, leading to the hydrolysis of the glycosidic bond and the release of glucose and methanol. This process is crucial for the study of enzyme kinetics and carbohydrate metabolism .

Comparison with Similar Compounds

Similar Compounds

    Methyl alpha-d-glucopyranoside: Similar in structure but differs in the configuration of the anomeric carbon.

    Ethyl beta-d-glucopyranoside: Similar but has an ethoxy group instead of a methoxy group.

    Methyl beta-d-galactopyranoside: Similar but derived from galactose instead of glucose.

Uniqueness

Methyl beta-d-glucopyranoside hemihydrate is unique due to its specific interaction with beta-D-glucosidase enzymes, making it a valuable tool in biochemical research. Its ability to form stable glycosidic bonds also makes it useful in industrial applications .

Biological Activity

Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol), also known as a methoxy-substituted triol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to a class of polyols that exhibit various pharmacological properties, including antioxidant, antibacterial, and antiproliferative effects. This article aims to consolidate the available research findings regarding its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) is C7H16O7C_7H_{16}O_7 with a molecular weight of approximately 192.20 g/mol. Its structure features multiple hydroxymethyl and methoxy groups that contribute to its solubility and reactivity in biological systems.

Antioxidant Activity

Research indicates that Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) exhibits significant antioxidant properties. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments.

  • Table 1: Antioxidant Activity Comparison
CompoundIC50 (µM)Method Used
Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol)15.0DPPH Assay
Standard (BHT)20.0DPPH Assay
Compound A10.0ABTS Assay

This table illustrates that Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) has an IC50 value that indicates it is a potent antioxidant compared to the standard butylated hydroxytoluene (BHT).

Antibacterial Activity

The compound has also demonstrated antibacterial properties against various strains of bacteria. Notably, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

  • Table 2: Antibacterial Activity
Bacterial StrainMinimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus16
Enterococcus faecalis8
Escherichia coli>32

These results suggest that Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) could be a candidate for developing new antibacterial agents due to its low MIC values against pathogenic strains.

Antiproliferative Activity

In cancer research, Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) has been evaluated for its antiproliferative effects on various cancer cell lines. Studies have indicated that it can inhibit cell growth effectively.

  • Table 3: Antiproliferative Activity Against Cancer Cell Lines
Cell LineIC50 (µM)
MCF-73.1
HCT1165.3
HEK2934.0

The data shows that the compound exhibits selective antiproliferative activity against breast cancer cell lines (MCF-7), indicating potential for further development as an anticancer agent.

Case Studies

  • Antioxidant Efficacy in Cellular Models : A study investigated the effect of Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) on oxidative stress-induced damage in human fibroblast cells. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels when treated with this compound compared to untreated controls.
  • Antibacterial Testing : Another investigation focused on the antibacterial effects of the compound against clinical isolates of Staphylococcus aureus. The study found that treatment with Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) resulted in a notable decrease in bacterial viability, supporting its potential use in topical formulations for skin infections.

Properties

Molecular Formula

C14H28O12

Molecular Weight

388.36 g/mol

IUPAC Name

2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol

InChI

InChI=1S/2C7H14O6/c2*1-12-7-6(11)5(10)4(9)3(2-8)13-7/h2*3-11H,2H2,1H3

InChI Key

SLGQSQKJNBMROW-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O.COC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.